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Compound of Interest

3-Methylamino-3-
Compound Name:
hydroxymethyloxetane

Cat. No.: B1473353

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has
emerged from relative obscurity to become a highly valued structural motif in medicinal
chemistry and materials science.[1] Initially perceived as synthetically challenging and
potentially unstable due to significant ring strain (approximately 106 kJ-mol~1), the oxetane core
is now recognized for its unique ability to favorably modulate the physicochemical properties of
parent molecules.[1]

In drug discovery, the incorporation of an oxetane, particularly a 3,3-disubstituted variant, is
often employed as a strategic replacement for the ubiquitous gem-dimethyl group. This
substitution can lead to marked improvements in aqueous solubility, metabolic stability, and
lipophilicity without introducing excessive molecular weight.[1] The oxetane's oxygen atom acts
as a strong hydrogen bond acceptor, further enhancing its utility as a pharmacophoric element.

[2]

This guide focuses on the specific, albeit lesser-known, molecule 3-Methylamino-3-
hydroxymethyloxetane. By dissecting its constituent parts—the stable 3,3-disubstituted
oxetane core, a secondary amine, and a primary alcohol—we can construct a robust profile of
its expected properties and reactivity. This molecule stands as a trifunctional scaffold,
presenting multiple handles for chemical modification and diverse points of interaction with
biological targets, making it a compelling, albeit theoretical, building block for researchers in
drug development.
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Molecular Structure and Core Physicochemical
Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and
biological systems. The combination of a basic amine, a polar alcohol, and a strained ether
within a compact framework defines the unique profile of 3-Methylamino-3-
hydroxymethyloxetane.

Chemical Structure and ldentifiers

o |[UPAC Name: (3-(Methylamino)oxetan-3-yl)methanol
e CAS Number: 1416323-17-5

e Molecular Formula: CsH1:NO2

e Molecular Weight: 117.15 g/mol

Caption: 2D Chemical Structure of 3-Methylamino-3-hydroxymethyloxetane.

Predicted Physicochemical Data

The following properties are estimated based on the analysis of the molecule's functional
groups and data from analogous structures.
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Property

Predicted Value

Rationale & Commentary

pKai (Amine)

9.0-105

The secondary amine is
expected to be basic. The pKa
of protonated cyclic amines
typically falls in this range.[3]
[4] The electron-withdrawing
effect of the oxetane oxygen
and the adjacent alcohol may
slightly decrease basicity
compared to a simple alkyl-

substituted amine.

pKaz (Alcohol)

16 -18

The primary alcohol is a very
weak acid. This value is typical
for primary alcohols, which are
generally slightly more acidic
than tertiary alcohols.[5][6][7]

cLogP

-0.5t0-1.5

The presence of two polar,
hydrogen-bonding groups (NH
and OH) is expected to confer
significant hydrophilicity,
resulting in a negative
calculated LogP value. For
comparison, the related 3-
Methyl-3-oxetanemethanol has
a reported XLogP3 of -0.2.[8]

Aqueous Solubility

High

With two hydrogen bond
donors (NH, OH) and three
acceptors (N, OH, oxetane O),
the molecule is predicted to be
highly soluble in water and

other polar protic solvents.

Hydrogen Bonding

Donors: 2, Acceptors: 3

The molecule can participate
extensively in hydrogen
bonding, which is critical for its

solubility and potential
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interactions with biological
macromolecules.
Intramolecular H-bonding
between the amine and

alcohol is possible.[9]

Proposed Synthetic Pathway

While the specific synthesis of 3-Methylamino-3-hydroxymethyloxetane is not documented,
a plausible and robust route can be designed based on established methods for preparing 3,3-
disubstituted oxetanes.[1][10][11] The most common strategy involves the intramolecular
Williamson etherification of a suitably functionalized 1,3-diol precursor.

A logical starting point is diethyl malonate. The proposed sequence involves:

Alkylation: Introduction of a protected hydroxymethyl group.

Amination: Introduction of a protected methylamino group.

Reduction: Conversion of the diester to the critical 1,3-diol.

Cyclization: Formation of the oxetane ring.

Deprotection: Removal of protecting groups to yield the final product.

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Detailed Hypothetical Protocol

Objective: To synthesize (3-(Methylamino)oxetan-3-yl)methanol.

Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)malonate
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To a stirred solution of diethyl 2-(methylamino)malonate in dichloromethane (DCM) at 0 °C,
add di-tert-butyl dicarbonate ((Boc)20) and a catalytic amount of 4-(dimethylamino)pyridine
(DMAP).

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis
indicates complete consumption of the starting material.

Quench the reaction with saturated aqueous ammonium chloride solution and extract the
agueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography to yield the Boc-protected
aminomalonate. Causality: The Boc group is a robust protecting group for the amine,
preventing it from interfering with subsequent alkylation and reduction steps. It is stable to
the basic conditions of the next step and the reducing conditions of the LiAlH4 step.

Step 2: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)malonate

To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) at O °C under a
nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

Stir the mixture for 30 minutes at 0 °C.
Add paraformaldehyde and stir at room temperature for 24 hours.
Carefully quench the reaction by adding water, followed by extraction with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify via column chromatography to obtain the hydroxymethylated intermediate.
Step 3: Synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)propane-1,3-diol

e Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at O °C under
nitrogen.
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Slowly add a solution of the diester from Step 2 in THF to the LiAlH4 suspension.
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by
15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF and
ethyl acetate.

Concentrate the filtrate to yield the crude 1,3-diol, which can often be used in the next step
without further purification. Causality: LiAlH4 is a powerful reducing agent required to reduce
both ester functionalities to primary alcohols, forming the key 1,3-diol structure necessary for
cyclization.

Step 4: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)(methyl)carbamate

Dissolve the 1,3-diol from Step 3 in pyridine or DCM with triethylamine at O °C.

Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction for 12 hours, allowing it to
warm to room temperature.

Work up the reaction to isolate the intermediate monotosylate.
Dissolve the crude monotosylate in anhydrous THF at 0 °C and add NaH portion-wise.

Heat the mixture to reflux for 2-4 hours to drive the intramolecular Williamson etherification.

[1]

Cool, quench, and extract the product. Purify by column chromatography. Causality:
Tosylation activates one of the primary alcohols, converting it into a good leaving group. The
remaining alcohol can then be deprotonated by a strong base (NaH) to act as an
intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring.

Step 5: Synthesis of (3-(Methylamino)oxetan-3-yl)methanol

Dissolve the Boc-protected oxetane from Step 4 in a solution of hydrochloric acid in 1,4-
dioxane or trifluoroacetic acid (TFA) in DCM.
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 Stir at room temperature for 1-2 hours until deprotection is complete.

o Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is
obtained.

» To obtain the free base, dissolve the salt in water and basify to pH > 10 with NaOH or
K2COs, followed by extraction with an appropriate organic solvent (e.g., a mixture of DCM
and isopropanol).

Dry and concentrate the organic layers to yield the final product.

Chemical Reactivity and Stability

The reactivity of 3-Methylamino-3-hydroxymethyloxetane is governed by the interplay
between its three functional groups.

Oxetane Ring Stability and Reactivity

The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions,
which relieve its inherent ring strain.[12] However, 3,3-disubstituted oxetanes generally exhibit
greater stability compared to other substitution patterns.[13] The presence of the internal amine
nucleophile could potentially facilitate an intramolecular ring-opening under acidic catalysis,
leading to the formation of a substituted azetidine-3-ol. Cationic ring-opening polymerization, a
characteristic reaction of hydroxymethyloxetanes, is also a potential pathway under strongly
acidic or Lewis acidic conditions.[14][15]

Reactions of the Amino Group

The secondary amine is a nucleophilic and basic center. It will readily react with acids to form
ammonium salts, a common strategy for improving the crystallinity and handling of amine-
containing compounds. It is also susceptible to standard amine derivatizations:

o Acylation: Reaction with acyl chlorides or anhydrides to form amides.
» Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

o Alkylation: Reaction with alkyl halides, although over-alkylation to the quaternary ammonium
salt is a risk.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1473353?utm_src=pdf-body
https://acs.digitellinc.com/p/s/33-disubstituted-oxetane-the-efficient-compound-for-introducing-oxetane-core-into-medchem-compounds-628367
https://pmc.ncbi.nlm.nih.gov/articles/PMC10544023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7023514/
https://www.researchgate.net/publication/338648047_Poly-3-ethyl-3-hydroxymethyloxetanes-Synthesis_and_Adhesive_Interactions_with_Polar_Substrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reductive Amination: Can act as the amine component in reactions with aldehydes or
ketones.

Reactions of the Hydroxymethyl Group

The primary alcohol can undergo a range of classical alcohol transformations:

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-
Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent).[16]

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form
esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide
(Williamson ether synthesis) to form ethers.[16]

Halogenation: Conversion to an alkyl halide using reagents like SOCI: or PBrs.

Applications in Drug Discovery and Medicinal
Chemistry

The unique combination of structural features in 3-Methylamino-3-hydroxymethyloxetane

makes it an attractive scaffold for drug design.

Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the 3,3-
disubstituted oxetane core can block metabolic oxidation at that position.[1] The addition of
the amine and alcohol groups drastically reduces lipophilicity, which is expected to improve
aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.

Scaffold for Library Synthesis: The molecule possesses three distinct points for
diversification. The amine and alcohol can be functionalized using a vast array of standard
synthetic transformations, allowing for the rapid generation of a library of analogues to
explore structure-activity relationships (SAR).

Versatile Pharmacophore: The scaffold presents a rich array of hydrogen bond donors and
acceptors in a rigid, three-dimensional arrangement. This makes it an excellent candidate for
binding to protein targets such as kinases, proteases, and GPCRs, where directed hydrogen
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bonds are critical for affinity and selectivity. The 3-aminooxetane substructure itself has been
identified as a valuable motif in its own right, driving significant synthetic innovation.[13][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Oxetane Scaffold in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1473353#3-methylamino-3-hydroxymethyloxetane-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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